molecular formula C12H15BrN6O B2965116 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea CAS No. 2094351-85-4

1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea

Cat. No. B2965116
CAS RN: 2094351-85-4
M. Wt: 339.197
InChI Key: SPLCNVZFERXSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential in drug discovery and development. The compound is a urea derivative that exhibits promising biological activities, making it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea involves the inhibition of specific enzymes, leading to the modulation of various signaling pathways. The compound has been shown to induce apoptosis in cancer cells by inhibiting protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. It also exhibits neuroprotective effects by inhibiting glycogen synthase kinase 3β, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and exhibit neuroprotective effects. The compound has also been shown to modulate glucose metabolism, which may have implications in the treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea in lab experiments are its potent biological activities and its potential as a therapeutic agent. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Future Directions

Future research on 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea could focus on several areas. These include the identification of additional targets for the compound, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. The compound's potential in the treatment of metabolic disorders, neurodegenerative diseases, and cancer could also be explored further. Additionally, the compound's potential as a lead compound for the development of novel therapeutics could be investigated.
In conclusion, 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea is a promising compound that exhibits potent biological activities and has potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Future research on the compound could focus on several areas, including the identification of additional targets, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea involves the reaction of 5-bromopyrazine-2-carboxylic acid with 1-(3-aminopropyl)-1H-pyrazole-4-carboxamide in the presence of a coupling agent, followed by treatment with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes play a crucial role in various cellular processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

1-[(5-bromopyrazin-2-yl)methyl]-3-(3-pyrazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN6O/c13-11-9-15-10(7-16-11)8-17-12(20)14-3-1-5-19-6-2-4-18-19/h2,4,6-7,9H,1,3,5,8H2,(H2,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLCNVZFERXSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)NCC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.